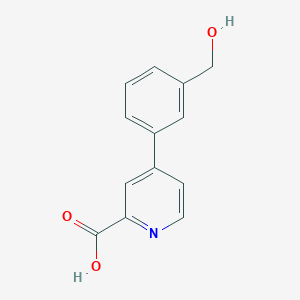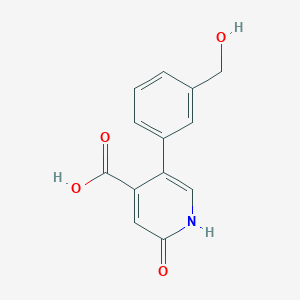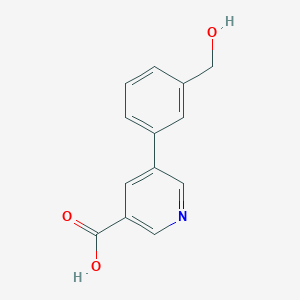
5-(3-(Hydroxymethyl)phenyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-(Hydroxymethyl)phenyl)nicotinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a hydroxymethyl group attached to the phenyl ring, which is further connected to the nicotinic acid moiety. The molecular formula of this compound is C13H11NO3, and it has a molecular weight of 229.23 g/mol
準備方法
The synthesis of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)benzaldehyde with nicotinic acid under specific reaction conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The product is then purified through recrystallization or chromatography techniques .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production costs and environmental impact.
化学反応の分析
5-(3-(Hydroxymethyl)phenyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the carboxylic acid group is reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .
科学的研究の応用
5-(3-(Hydroxymethyl)phenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers are exploring its use in developing new therapeutic agents.
Medicine: Due to its structural similarity to nicotinic acid, it is investigated for its potential role in treating conditions related to vitamin B3 deficiency and other metabolic disorders.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
作用機序
The mechanism of action of 5-(3-(Hydroxymethyl)phenyl)nicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The hydroxymethyl group may play a role in its biological activity by facilitating interactions with enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
5-(3-(Hydroxymethyl)phenyl)nicotinic acid can be compared with other similar compounds, such as:
Nicotinic acid (Niacin): Both compounds share the nicotinic acid moiety, but this compound has an additional hydroxymethyl group attached to the phenyl ring, which may confer different biological activities.
Isonicotinic acid: This compound is an isomer of nicotinic acid with the carboxyl group attached to the 4-position of the pyridine ring. It is used in the synthesis of various pharmaceuticals.
Picolinic acid: Another isomer of nicotinic acid with the carboxyl group attached to the 2-position of the pyridine ring. .
The uniqueness of this compound lies in its specific structural features, which may lead to distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(4-9)11-5-12(13(16)17)7-14-6-11/h1-7,15H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPUOUSQLIUUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CN=C2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687104 |
Source


|
| Record name | 5-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-04-2 |
Source


|
| Record name | 5-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

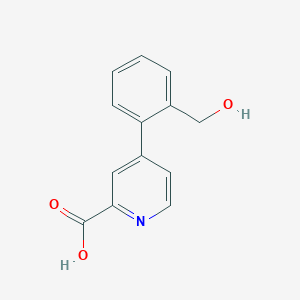
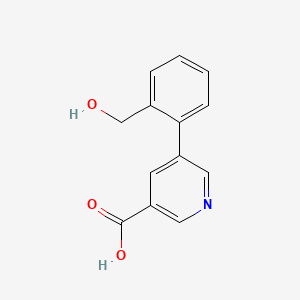
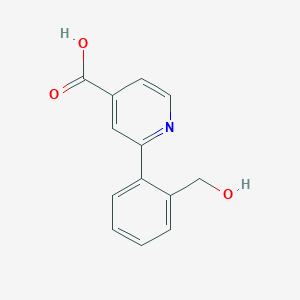
![2-Amino-5-[2-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387021.png)
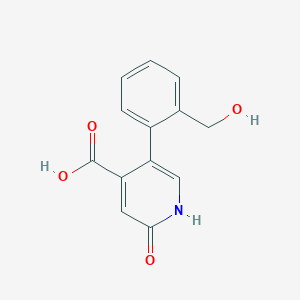



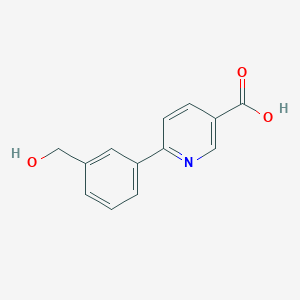

![2-Amino-5-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B6387072.png)
